molecular formula CH3NO B1209246 Formaldoxime CAS No. 75-17-2

Formaldoxime

Cat. No.: B1209246
CAS No.: 75-17-2
M. Wt: 45.041 g/mol
InChI Key: SQDFHQJTAWCFIB-UHFFFAOYSA-N
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Preparation Methods

Formaldoxime is synthesized by combining hydroxylamine and formaldehyde . The reaction typically involves the following steps:

    Hydroxylamine Hydrochloride Preparation: Hydroxylamine hydrochloride is prepared by reacting sodium nitrite with ammonium chloride in the presence of hydrochloric acid.

    Reaction with Formaldehyde: Hydroxylamine hydrochloride is then reacted with formaldehyde in an aqueous solution to produce this compound.

Industrial production methods for this compound are similar, involving the controlled reaction of hydroxylamine and formaldehyde under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Formaldoxime undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and aryl diazonium salts for substitution reactions. The major products formed from these reactions are formic acid, formaldehyde, and aryl aldehydes .

Mechanism of Action

The mechanism of action of formaldoxime involves its reactivity with various chemical species. For example, in the conversion of aryl diazonium salts to aryl aldehydes, this compound acts as a nucleophile, attacking the diazonium ion to form the corresponding aldehyde . The molecular targets and pathways involved in these reactions depend on the specific chemical context in which this compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

N-methylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c1-2-3/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFHQJTAWCFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058785
Record name Nitrone
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Molecular Weight

45.041 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75-17-2
Record name Nitrone
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Record name Formaldoxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formaldehyde, oxime
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Record name Nitrone
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Record name Formaldehyde oxime
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Record name FORMALDOXIME
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of formaldoxime?

A1: this compound has a molecular formula of CH2NOH and a molecular weight of 45.04 g/mol. []

Q2: What are some key spectroscopic features of this compound?

A2: this compound exhibits characteristic infrared absorption bands corresponding to its various vibrational modes. For instance, the ν4, ν5, ν6, and ν8 fundamental bands have been observed and analyzed in detail, providing insights into its molecular structure and dynamics. [] Additionally, the third harmonic of the O-H stretching vibration has been identified at λ9572 (10,444.1 cm-1). [, ] High-resolution rotational spectroscopy studies have also provided precise information about its rotational constants, 14N quadrupole coupling constants, and spin-rotation coupling constants. []

Q3: Does this compound exhibit isomerism?

A3: Yes, this compound exists as two isomers: cis and trans. The trans isomer is generally more stable. [, , , ] The energy difference between the two isomers, as well as the energy barriers for their interconversion, have been investigated using computational methods. [, ]

Q4: What is the structure of this compound?

A4: this compound is a planar molecule. Studies utilizing isotopic substitution and microwave spectroscopy determined the following bond lengths (in Angstroms): CHcis = 1.085, CHtrans = 1.086, C=N = 1.276, NO = 1.408, OH = 0.956. Bond angles were also determined: HcisCN 121°46′, HtransCN 115°33′, CNO 110°12′, NOH 102°41′. An interesting feature is the difference between the cis- and trans-HCN bond angles. []

Q5: How does this compound react with nitrous acid?

A5: this compound reacts with nitrous acid (HNO2) in an acidified solution. The kinetics of this reaction have been studied, revealing a rate equation of: -dc(HNO2)/dt=kc(HNO2)c1.32(FO)c0.96(ClO-4), where FO represents this compound. The reaction rate is influenced by the concentrations of this compound, perchlorate ions, and temperature but not significantly affected by H+ concentration. []

Q6: Can this compound be used to detect manganese?

A6: Yes, this compound forms a colored complex with manganese ions, forming the basis for a spectrophotometric method for manganese detection. This method is frequently used for determining manganese concentrations in various matrices, including water, textiles, soil, and silicate rocks. [, , , , , , ]

Q7: How can iron interference in the this compound method for manganese determination be addressed?

A7: Iron can interfere with manganese determination using the this compound method because it also forms a complex with the reagent. Several approaches have been explored to mitigate this interference, including the use of EDTA to selectively decompose the iron-formaldoxime complex [, ], the application of derivative spectrophotometry to isolate the spectral signal of manganese [], and the separation of iron from the sample matrix using techniques such as extraction with methylene chloride or passage through a cellulose phosphate column. [, ]

Q8: What is the role of this compound in the pyrolysis of nitrosomethane?

A8: this compound is a proposed intermediate in the pyrolysis of nitrosomethane (CH3NO). It is suggested that methyl radicals generated during the process can react with nitric oxide to form a CH3NO complex, which can then isomerize to this compound. this compound itself decomposes to hydrogen cyanide and water. []

Q9: How is this compound involved in the study of methylamidogen radical fluorescence?

A9: this compound and its methylated derivatives have been used as precursors for generating methylamidogen radicals (R1R2CN, where R1, R2 = H or CH3) in photodissociation experiments. Upon irradiation at 193 nm, this compound decomposes, producing the H2CN radical alongside other products. These studies provided insights into the photochemistry of these species and yielded valuable information about the radicals' excited states and dissociation dynamics. []

Q10: How has computational chemistry been used to study this compound?

A10: Computational methods, including density functional theory (DFT) and coupled-cluster theory, have been employed to calculate various molecular properties of this compound, including optimized geometries, vibrational frequencies, anharmonic force fields, and potential energy surfaces. These calculations have helped in understanding the conformational preferences, spectroscopic features, and reaction pathways of this compound and its isomers. [, , , , ]

Q11: Have there been computational studies on the interaction of this compound with metal ions?

A11: Yes, computational studies have explored the interaction of this compound with metal ions like Cu+. These studies have investigated the relative stability of different complexation modes, providing insights into the coordination chemistry of this compound. []

Q12: How can this compound be synthesized?

A13: While not explicitly detailed in the provided papers, this compound can be synthesized by reacting formaldehyde with hydroxylamine. []

Q13: Can you describe a specific synthetic application of this compound?

A14: this compound, in its O-benzylated form (this compound-O-benzylether), can be used to synthesize 1-benzyloxyaminomethyl phosphonic and phosphinic acids. This reaction involves the use of phosphorus trichloride and dichlorophosphines, highlighting the versatility of this compound derivatives in organic synthesis. []

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